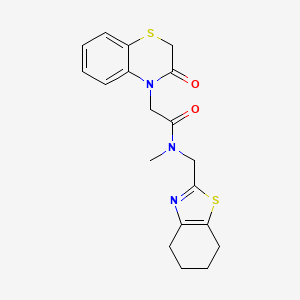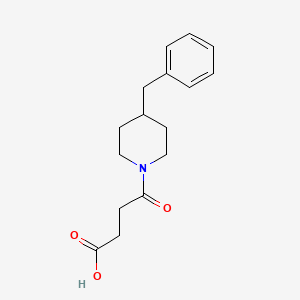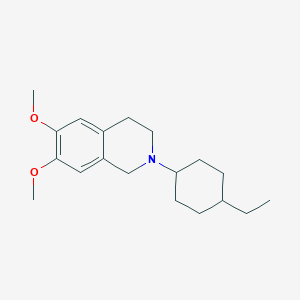![molecular formula C15H19N3O4S B5627562 8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)
8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro compounds, particularly those containing diazaspiro[4.5]decane frameworks, are of significant interest due to their structural complexity and potential for various biological activities. The specific compound mentioned is structurally related to spirolactams and spirothiazolidine derivatives, which are known for their stereoselective synthesis and potential as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of spiro compounds often involves stereoselective reactions, leveraging the unique spirocyclic architecture to control the formation of stereocenters. For example, the synthesis of 3-aminoacetylthiazolidine-4-carboxylate esters and their l-thia-4-azaspiro[4.5]decane-3-carboxylate derivatives demonstrates the stereoselective nature of these reactions, leading to the formation of diastereoisomeric mixtures and the importance of N-acylation reactions in achieving stereocontrol (Pellegrini et al., 1997).
Molecular Structure Analysis
The molecular structure of spirolactams and related compounds is often elucidated through crystallography and NMR spectroscopy, revealing the presence of both cis and trans amide bond conformations and the influence of substituents on the spirocyclic core's geometry (Parvez et al., 2001).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities, including the ability to undergo Claisen rearrangements, cyclocondensations, and reactions with imines to form compounds with exocyclic double bonds. These reactions are crucial for diversifying the functional groups attached to the spiro framework, thereby modulating the compound's chemical properties (Li et al., 2014).
Mechanism of Action
Future Directions
Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve the design and development of different thiazole derivatives for various applications.
properties
IUPAC Name |
8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-8-12(23-9(2)16-8)13(20)18-5-3-15(4-6-18)10(14(21)22)7-11(19)17-15/h10H,3-7H2,1-2H3,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILPPKHVNRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC3(CC2)C(CC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)


![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)




![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
![ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5627550.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)
![(3S*,4S*)-4-methyl-1-({1-[4-(methylsulfonyl)phenyl]cyclobutyl}carbonyl)piperidine-3,4-diol](/img/structure/B5627567.png)
![1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)